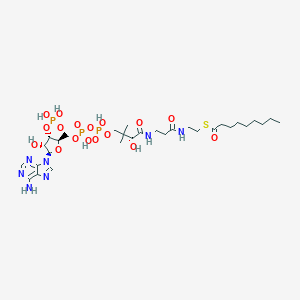

Coenzyme A, S-nonanoate

Beschreibung

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h17-19,23-25,29,40-41H,4-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDUTYVSAGSKIV-FUEUKBNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938355 | |

| Record name | 9-{5-O-[{[{3,4-Dihydroxy-4-[(3-hydroxy-3-{[2-(nonanoylsulfanyl)ethyl]imino}propyl)imino]-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

907.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-98-5 | |

| Record name | Coenzyme A, S-nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17331-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{3,4-Dihydroxy-4-[(3-hydroxy-3-{[2-(nonanoylsulfanyl)ethyl]imino}propyl)imino]-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nonanoyl-CoA can be synthesized through several methods. One common approach involves the activation of nonanoic acid using N-hydroxysuccinimide (NHS) and dicyclocarbodiimide (DCC), followed by the reaction with coenzyme A . Another method involves the use of 1-acylimidazole as an intermediate, which is then purified by high-performance liquid chromatography .

Industrial Production Methods: Industrial production of nonanoyl-CoA typically involves enzymatic synthesis. Enzymes such as acyltransferases are used to catalyze the formation of nonanoyl-CoA from nonanoic acid and coenzyme A. This method is preferred due to its specificity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Nonanoyl-CoA undergoes various types of chemical reactions, including:

Oxidation: Nonanoyl-CoA can be oxidized to form nonanoic acid and other oxidized derivatives.

Reduction: It can be reduced to form nonanol.

Substitution: Nonanoyl-CoA can participate in substitution reactions where the nonanoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Nonanoic acid and other oxidized derivatives.

Reduction: Nonanol.

Substitution: Various substituted nonanoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Enzymatic Studies : Nonanoyl-CoA is utilized as a substrate in studies to understand the activity and specificity of enzymes like acyltransferases. These studies help elucidate the mechanisms of fatty acid metabolism and the role of different acyl-CoA derivatives in biochemical reactions.

Biology

- Biosynthesis of Biomolecules : Nonanoyl-CoA is involved in the biosynthesis of various natural products, including capsaicinoids found in chili peppers. The compound's role as an acyl donor facilitates the synthesis of complex lipids and other biomolecules critical for plant metabolism.

Medicine

- Metabolic Pathways : Research has indicated that Nonanoyl-CoA may play a role in metabolic disorders. Its involvement in fatty acid metabolism makes it a potential target for therapeutic interventions aimed at treating conditions like obesity and diabetes.

- Potential Therapeutics : Studies are exploring the therapeutic applications of Nonanoyl-CoA derivatives. For instance, its role in modulating pathways related to energy metabolism could lead to novel treatments for metabolic syndromes.

Industry

- Bio-based Chemicals Production : Nonanoyl-CoA is used in the production of bio-based chemicals and materials. Its application extends to the synthesis of biodegradable plastics and other sustainable materials, aligning with environmental goals.

Case Studies

- Capsaicinoid Biosynthesis : Research conducted on the biosynthesis of capsaicinoids demonstrated that Nonanoyl-CoA acts as an essential precursor in the formation of these compounds. The study highlighted how manipulating Nonanoyl-CoA levels could enhance capsaicinoid production in chili pepper plants, offering insights into agricultural biotechnology.

- Fatty Acid Metabolism Disorders : A study investigated the metabolic pathways involving Nonanoyl-CoA in individuals with fatty acid oxidation disorders. The findings suggested that supplementation with specific acyl-CoAs could ameliorate metabolic dysfunctions, providing a basis for developing dietary interventions.

- Enzymatic Activity Characterization : An enzymatic study focused on the specificity of acyltransferases using Nonanoyl-CoA as a substrate revealed critical insights into enzyme kinetics and substrate preferences. This research contributed to a deeper understanding of enzyme functionality within metabolic pathways.

Wirkmechanismus

Nonanoyl-CoA exerts its effects through its role as an acyl donor in various biochemical reactions. It participates in the transfer of the nonanoyl group to other molecules, facilitating the synthesis of complex lipids and other biomolecules. The molecular targets and pathways involved include enzymes such as acyltransferases and pathways related to fatty acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

Enzyme Specificity and Kinetic Parameters

- ACOT9 Kinetics: Nonanoyl-CoA exhibits a Km of 18 µM and Vmax of 120 nmol/min/mg, contrasting with higher Km values for longer-chain acyl-CoAs (e.g., palmitoyl-CoA: Km >50 µM), indicating higher enzyme affinity for medium-chain substrates .

- Peroxisomal Oxidases: Palmitoyl-CoA oxidase (inducible) prefers linear C12–C16 acyl-CoAs (70% activity with palmitoyl-CoA) . Pristanoyl-CoA oxidase (non-inducible) favors branched or very long chains (e.g., 65% activity with lignoceroyl-CoA (C24)) . Trihydroxycoprostanoyl-CoA oxidase is exclusive to hydroxylated substrates .

Purity and Stability

HPLC-based purity assessments reveal:

- Nonanoyl-CoA: 91%

- Octanoyl-CoA: 88%

- Decanoyl-CoA: 83% Lower purity in decanoyl-CoA may reflect challenges in synthesizing/stabilizing longer chains.

Key Research Findings

Yeast Biosynthesis: S. cerevisiae produces nonanoyl-CoA via endogenous synthetases despite lacking dedicated medium-chain activation pathways, highlighting metabolic flexibility .

Kinetic Superiority: ACOT9’s higher catalytic efficiency (kcat/Km) with nonanoyl-CoA vs. DMN-CoA (3–4 fold) suggests evolutionary adaptation to medium-chain substrates .

Branching Effects: Branched acyl-CoAs (e.g., pristanoyl-CoA) are oxidized by distinct peroxisomal enzymes, avoiding competition with linear-chain substrates .

Biologische Aktivität

Nonanoyl-CoA is a medium-chain fatty acyl-CoA derivative, which plays a significant role in various biological processes, including fatty acid metabolism, signaling pathways, and biosynthesis of complex molecules. This article explores the biological activity of Nonanoyl-CoA, highlighting its biochemical properties, enzymatic functions, and implications in various metabolic pathways.

Chemical Structure and Properties

Nonanoyl-CoA (C30H52N7O17P3S) is characterized by a nonanoic acid moiety linked to coenzyme A. Its structural formula is crucial for its function as it participates in acylation reactions and serves as a substrate for various enzymatic processes.

Enzymatic Functions

-

Fatty Acid Activation:

Nonanoyl-CoA is synthesized from nonanoic acid through the action of acyl-CoA ligases, which catalyze the ATP-dependent formation of acyl-CoA from free fatty acids. This reaction is essential for the activation of fatty acids before their incorporation into metabolic pathways. -

Role in Polyketide Biosynthesis:

A study identified the middle-chain fatty acyl-CoA ligase (RevS) responsible for converting fatty acids into various acyl-CoA derivatives, including Nonanoyl-CoA. This enzyme plays a critical role in the biosynthesis of polyketides, which are important secondary metabolites with diverse biological activities . -

Energy Metabolism:

Acyl-CoA derivatives like Nonanoyl-CoA are integral to β-oxidation, a metabolic process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle for energy production .

Antimicrobial Activity

Research indicates that medium-chain fatty acids, including those derived from Nonanoyl-CoA, exhibit antimicrobial properties. They disrupt microbial membranes and inhibit growth, making them potential candidates for developing natural preservatives in food and pharmaceuticals .

Anti-inflammatory Effects

Nonanoyl-CoA and its derivatives have been studied for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation .

Case Studies

-

Capsaicin Biosynthesis:

A notable case study involves the enzymatic activity of capsaicin synthase that utilizes trans-8-methyl-6-nonenoyl-CoA as a substrate. The synthesis of capsaicin from this compound illustrates the importance of nonanoyl derivatives in producing bioactive compounds with significant pharmacological effects . -

Fatty Acid Metabolism in Nematodes:

In nematodes, studies have shown that acyl-CoA oxidases utilize Nonanoyl-CoA in primary metabolism, highlighting its role in the breakdown of long-chain fatty acids and energy generation .

Research Findings Summary

Q & A

Q. How to assess Nonanoyl-CoA’s regulatory role under metabolic stress (e.g., hypoxia)?

- Methodological Answer : Combine CRISPR-interference (CRISPRi) for gene silencing (e.g., CPT1A) with real-time metabolomics (Seahorse XF Analyzer). Analyze time-resolved data using multivariate statistics (PCA, PLS-DA) to dissect stress-induced metabolic rewiring .

Data Presentation and Validation Guidelines

- Tables : Include kinetic parameters (, ) with standard errors. Example:

| Enzyme | Substrate | (μM) | (nmol/min/mg) |

|---|---|---|---|

| ACSL1 | Nonanoyl-CoA | 12.3 ± 1.2 | 45.6 ± 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.